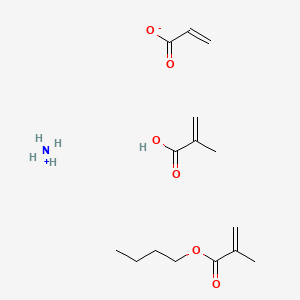
Azanium;butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate and 2-propenoic acid, ammonium salt is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, and 2-propenoic acid, with the ammonium salt acting as a stabilizing agent. It is commonly used in the production of adhesives, coatings, and various other materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically occurs through free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction mixture is continuously stirred and maintained at the desired temperature to ensure complete polymerization. The resulting polymer is then precipitated, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated polymers.
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems.
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions with various substrates. The ammonium salt component enhances the polymer’s stability and solubility in aqueous solutions. The polymer chains can interact with other molecules through hydrogen bonding, van der Waals forces, and ionic interactions, making it an effective adhesive and coating material .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity, used in optical applications.
Poly(butyl acrylate): Known for its flexibility and used in pressure-sensitive adhesives.
Poly(acrylic acid): Known for its water solubility and used in superabsorbent materials.
Uniqueness
The unique combination of 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, and 2-propenoic acid in this polymer provides a balance of rigidity, flexibility, and chemical resistance. The presence of the ammonium salt further enhances its stability and solubility, making it suitable for a wide range of applications that require both durability and versatility .
Properties
CAS No. |
62478-26-6 |
|---|---|
Molecular Formula |
C15H27NO6 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
azanium;butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C4H6O2.C3H4O2.H3N/c1-4-5-6-10-8(9)7(2)3;1-3(2)4(5)6;1-2-3(4)5;/h2,4-6H2,1,3H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5);1H3 |
InChI Key |
ROOHXLITXLKDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC(=O)[O-].[NH4+] |
Related CAS |
62478-26-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















